3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride
Overview
Description
3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Scientific Research Applications
Chemistry
In chemistry, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of polymers, catalysts, and other functional materials .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand for various enzymes and receptors, providing insights into their mechanisms of action .
Medicine
In medicine, sulfonamides are known for their antibacterial properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
Target of Action
(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride, also known as 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, is a type of sulfonamide . Sulfonamides are known to target and inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
The mode of action of this compound involves its interaction with dihydropteroate synthetase . It acts as a competitive inhibitor, preventing the conversion of p-aminobenzoic acid to dihydropteroate, a key step in folic acid synthesis . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydropteroate, a precursor to folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is essential for the synthesis of purines and DNA in bacteria .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Most sulfonamides, including this compound, are readily absorbed orally . They are distributed throughout the body and are mainly metabolized by the liver . The kidneys play a significant role in the excretion of sulfonamides . These ADME properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents the production of essential components for DNA synthesis in bacteria . This results in the inhibition of bacterial replication and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can impact its pharmacokinetics through drug-drug interactions .
Safety and Hazards
Future Directions
The search for and development of efficient, environmentally friendly, and economic processes for the preparation of sulfonamides is of great importance in the pharmaceutical industry . The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides , indicating a promising direction for future research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of a sulfonyl chloride with N,N-dimethyl-3-aminopropylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is becoming more common in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfinamides or sulfenamides
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the N,N-dimethyl group and the 3-aminopropyl chain. These features can influence its reactivity and interactions with biological targets, making it distinct from other sulfonamides .
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Properties
IUPAC Name |
3-amino-N,N-dimethylpropane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-7(2)10(8,9)5-3-4-6;/h3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOLHYHKCWMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91893-74-2 | |
Record name | 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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